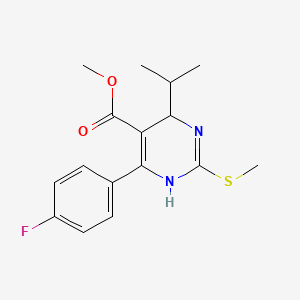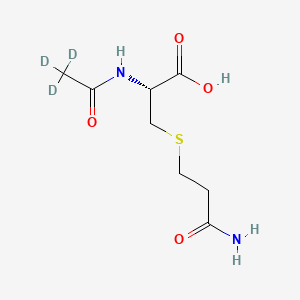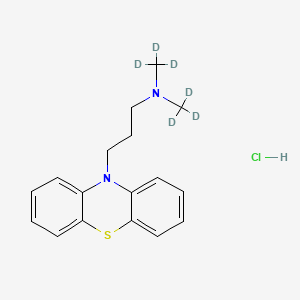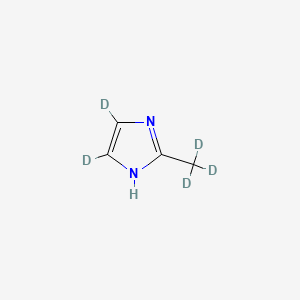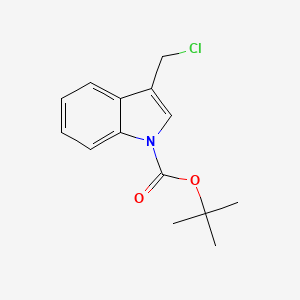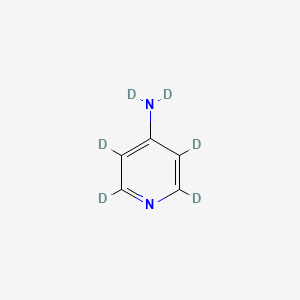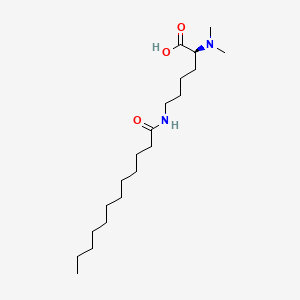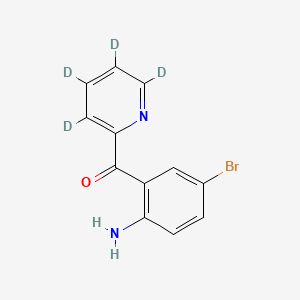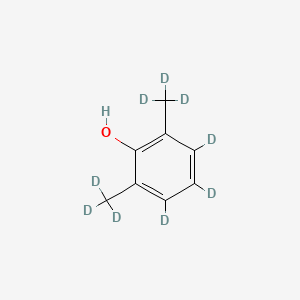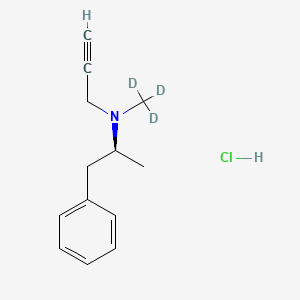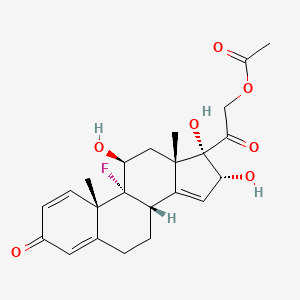
(11b,16a)-21-(Acetyloxy)-9-fluoro-11,16,17-trihydroxy-pregna-1,4,14-triene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11b,16a)-21-(Acetyloxy)-9-fluoro-11,16,17-trihydroxy-pregna-1,4,14-triene-3,20-dione is a synthetic glucocorticoid compound. Glucocorticoids are a class of corticosteroids, which are a class of steroid hormones. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11b,16a)-21-(Acetyloxy)-9-fluoro-11,16,17-trihydroxy-pregna-1,4,14-triene-3,20-dione typically involves multiple steps, including fluorination, hydroxylation, and acetylation reactions. The starting material is often a steroidal precursor, which undergoes selective fluorination at the 9-position, followed by hydroxylation at the 11, 16, and 17 positions. The final step involves acetylation at the 21-position to yield the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pressure, and pH to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(11b,16a)-21-(Acetyloxy)-9-fluoro-11,16,17-trihydroxy-pregna-1,4,14-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can yield secondary or tertiary alcohols .
Scientific Research Applications
(11b,16a)-21-(Acetyloxy)-9-fluoro-11,16,17-trihydroxy-pregna-1,4,14-triene-3,20-dione has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding induces a conformational change in the receptor, allowing it to translocate to the nucleus and regulate the transcription of specific genes. The molecular targets include genes involved in the inflammatory response, immune modulation, and metabolic processes. The pathways involved include the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Comparison with Similar Compounds
Similar Compounds
Triamcinolone Acetonide: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Fluticasone Propionate: A potent glucocorticoid used in the treatment of asthma and allergic rhinitis.
Budesonide: A glucocorticoid used in the treatment of inflammatory bowel disease and asthma.
Uniqueness
(11b,16a)-21-(Acetyloxy)-9-fluoro-11,16,17-trihydroxy-pregna-1,4,14-triene-3,20-dione is unique due to its specific fluorination at the 9-position, which enhances its anti-inflammatory potency and reduces its metabolic degradation. This makes it more effective and longer-lasting compared to other glucocorticoids .
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,16R,17S)-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,16-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FO7/c1-12(25)31-11-19(29)23(30)17(27)9-16-15-5-4-13-8-14(26)6-7-20(13,2)22(15,24)18(28)10-21(16,23)3/h6-9,15,17-18,27-28,30H,4-5,10-11H2,1-3H3/t15-,17+,18-,20-,21-,22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUAAETUARKTIV-OLYHOXELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(C(C=C2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1([C@@H](C=C2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746956 |
Source


|
| Record name | (11beta,16alpha)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregna-1,4,14-trien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131918-74-6 |
Source


|
| Record name | (11beta,16alpha)-9-Fluoro-11,16,17-trihydroxy-3,20-dioxopregna-1,4,14-trien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

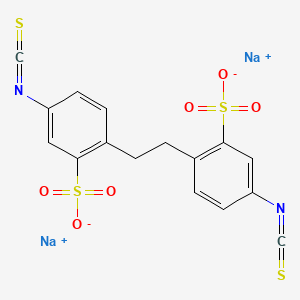
![2-Bromo-3,4-dihydro-6-methoxy-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B587959.png)
